2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol
Description
2,4-Dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol is a Schiff base derivative belonging to the phenyl-imino-methyl-phenol (PMP) structural class. Its core structure consists of a salicylaldehyde backbone substituted with two chlorine atoms at positions 2 and 4, and an (E)-configured imine group at position 6, linked to a 3-hydroxyphenyl moiety . The E-configuration at the central C=N bond is critical for its molecular geometry and intermolecular interactions, such as intramolecular O–H⋯N hydrogen bonding, which stabilizes the enol tautomer .
Its hydroxyl and imine functional groups make it a versatile ligand for metal complexes, as demonstrated in manganese(II) and cobalt(II) complexes with reported anticancer activity .
Properties
Molecular Formula |
C13H9Cl2NO2 |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2,4-dichloro-6-[(3-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-4-8(13(18)12(15)5-9)7-16-10-2-1-3-11(17)6-10/h1-7,17-18H |
InChI Key |
PQSMXZWBTGBSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
Mechanism
-
Protonation of Aldehyde : Acid catalyst activates the carbonyl group of 3-hydroxybenzaldehyde.
-
Nucleophilic Attack : Hydroxyl group of 2,4-dichlorophenol attacks the electrophilic carbon, forming a hemiaminal intermediate.
-
Dehydration : Water is eliminated, yielding the Schiff base with E-configuration.
Alternative Synthetic Approaches
While the primary method relies on direct condensation, patent literature and related studies suggest modifications for improved selectivity or yield.
Catalytic Systems
In some cases, transition metal complexes (e.g., Cu²⁺ or Fe³⁺) are employed to stabilize intermediates or accelerate reactions. For example:
-
Cu(Ac)₂·4H₂O with 3,5-dichlorosalicylaldehyde and 4,4-bipyridyl forms stable complexes, though this approach targets different derivatives.
-
Oxovanadium(IV) Schiff base complexes have been used for oxidation reactions, but their role in synthesizing the target compound remains unexplored.
Purification and Characterization
Post-synthesis purification ensures high-purity product. Common methods include:
| Step | Method | Purpose |
|---|---|---|
| Crystallization | Recrystallization from ethanol | Removes unreacted starting materials |
| Column Chromatography | Ethyl acetate/petroleum ether (1:10) | Isolates target compound from byproducts |
| Spectroscopic Analysis | FT-IR, ¹H NMR, MS | Confirms structure and E-configuration |
Key Peaks in ¹H NMR (DMSO-d₆) :
-
δ 9.14 ppm : Aromatic protons adjacent to hydroxy/Cl groups.
-
δ 7.60 ppm : Aromatic protons in the imine-linked phenyl ring.
Challenges and Optimization
Steric Hindrance
The bulky 2,4-dichloro substituents may reduce reaction rates. Solutions include:
-
Extended reaction times (up to 48 hours).
-
High-boiling solvents (e.g., DMF) to maintain elevated temperatures.
Side Reactions
-
Oxidation of 3-hydroxybenzaldehyde : Mitigated by inert atmospheres (N₂) and low temperatures.
-
Polymerization : Prevented by controlled stoichiometry (1:1 molar ratio).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acid-Catalyzed | High yield, simple setup | Requires prolonged reflux |
| Metal-Catalyzed | Faster kinetics, selective | Complex catalyst preparation |
| Microwave-Assisted | Reduced time, energy efficiency | Limited scalability |
Critical Data Table
Chemical Reactions Analysis
Hydrolysis of the Imine Bond
The imine linkage in the compound can undergo hydrolysis under acidic or basic conditions, yielding 3-hydroxybenzaldehyde and 2,4-dichlorophenol . While specific hydrolysis conditions for this compound are not detailed in the provided sources, the reaction mechanism aligns with general imine hydrolysis principles.
Antioxidant Reactivity
The compound exhibits antioxidant activity through mechanisms involving electron transfer . Its Schiff base structure participates in Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) reactions with radicals like DPPH. The hydroxy group enhances electron-donating capacity, stabilizing radical intermediates ( ).
Table 2: Antioxidant Activity Mechanism
| Mechanism | Key Features |
|---|---|
| SET (Single Electron Transfer) | Radical cation formation via electron donation |
| HAT (Hydrogen Atom Transfer) | Direct proton transfer to neutralize radicals |
Structural Influences on Reactivity
-
Planar Conformation : The molecule adopts a near-planar structure, with small dihedral angles between the central chromophore and peripheral rings. This planarity facilitates π–π stacking interactions in the crystal lattice ( ).
-
Hydrogen Bonding : An intramolecular hydroxy-O—H⋯N(imine) hydrogen bond forms an S(6) loop, stabilizing the structure and potentially influencing reactivity ( ).
-
Chlorine Substituents : The chlorine atoms may activate the aromatic rings for electrophilic substitution , though specific reactions are not detailed in the provided sources.
Table 3: Structural Features
| Feature | Description |
|---|---|
| Molecular Planarity | Central C₂N₂ residue (r.m.s. deviation = 0.0371 Å) |
| Hydrogen Bonding | Intramolecular hydroxy-O—H⋯N(imine) interaction |
| Supramolecular Interactions | π–π stacking between hydroxy- and chlorobenzene rings |
Scientific Research Applications
Agricultural Applications
Plant Defense Elicitor
The primary application of 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol is as a plant defense elicitor. Research indicates that it enhances systemic acquired resistance (SAR) in plants, making it effective against various pathogens including fungi and bacteria. The compound activates defense mechanisms in species such as Arabidopsis thaliana and tomato plants by modulating signaling pathways associated with salicylic acid and reactive oxygen species.
Mechanism of Action
The mechanism involves the interaction of the compound with plant immunity pathways. It works synergistically with other defense compounds like salicylic acid and jasmonic acid to bolster plant defenses against environmental stressors. This makes it a promising candidate for integrated pest management strategies aimed at improving crop resilience.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity. In studies involving organometallic complexes derived from similar imino phenol ligands, it was shown that these complexes exhibit varying degrees of activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The effectiveness of these complexes often depends on their concentration and the specific type of microorganism being targeted .
Potential for Drug Development
The unique chemical structure of this compound also positions it as a potential lead compound for drug development. Its ability to interact with biological molecules suggests that it could be explored for pharmacological effects beyond agricultural applications .
Data Tables
| Ligand/Complex | Concentration (M) | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|---|
| Parent Ligand | 0.01 | Moderate | Low | Low |
| Parent Ligand | 0.1 | High | Moderate | Moderate |
| Cobalt Complex | 0.01 | High | High | High |
| Cobalt Complex | 0.1 | Very High | Very High | Very High |
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. In plants, it acts as a synthetic elicitor, triggering immune responses by activating pattern recognition receptors (PRRs) on the surfaces of plant cells. This activation leads to a cascade of defense signals, including the production of reactive oxygen intermediates (ROIs), salicylic acid (SA), ethylene (ET), and jasmonic acid (JA) .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Hydroxyl vs. DPMP’s methoxy group likely enhances lipophilicity, contributing to its efficacy as a synthetic elicitor .
- Nitro/Bromo Groups : The nitro group in ’s ligand increases electron-withdrawing effects, stabilizing metal complexes and enhancing anticancer activity. Bromine’s larger atomic radius may improve steric interactions in cancer cell targeting .
Biological Activity
2,4-Dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol is a synthetic organic compound with significant biological activity, particularly as a plant defense elicitor. Its unique structure, characterized by two chlorine atoms, a hydroxy group, and an imine linkage, contributes to its potential applications in agriculture and medicine. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H9Cl2NO2
- Molecular Weight : 282.12 g/mol
- IUPAC Name : 2,4-dichloro-6-[(3-hydroxyphenyl)iminomethyl]phenol
- InChI Key : PQSMXZWBTGBSCT-UHFFFAOYSA-N
The biological activity of this compound primarily involves its role as a synthetic elicitor that activates plant immune responses. The mechanism includes:
- Activation of Pattern Recognition Receptors (PRRs) : The compound interacts with PRRs on plant cell surfaces, triggering immune signaling pathways.
- Production of Reactive Oxygen Species (ROS) : This leads to oxidative bursts that are crucial for plant defense.
- Induction of Defense Hormones : It modulates pathways involving salicylic acid (SA), jasmonic acid (JA), and ethylene (ET), enhancing systemic acquired resistance against pathogens.
Biological Activity in Plants
Research indicates that this compound effectively enhances resistance in various plant species, including Arabidopsis thaliana and tomato plants. The elicitation of defense responses has been linked to increased tolerance against fungal and bacterial pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Plant Defense Elicitor | Triggers immune responses in plants | |
| Synergistic Effects | Works with salicylic acid and jasmonic acid | |
| Pathogen Resistance | Enhances resistance against pathogens |
Case Studies
-
Study on Tomato Plants :
A study demonstrated that application of this compound significantly improved the resistance of tomato plants to Fusarium oxysporum, a common fungal pathogen. The treated plants exhibited higher levels of ROS and increased expression of defense-related genes. -
Arabidopsis thaliana Response :
In Arabidopsis thaliana, the compound was shown to activate signaling pathways associated with SA and JA, leading to enhanced disease resistance against Pseudomonas syringae. The study found that treated plants had lower disease incidence compared to controls.
Interaction with Other Compounds
The compound exhibits synergistic interactions with other defense compounds in plants. For instance, it has been reported to enhance the efficacy of salicylic acid and jasmonic acid pathways, which are critical for plant immunity.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves Schiff base formation via condensation of 2,4-dichloro-6-formylphenol with 3-hydroxyaniline under reflux in ethanol or methanol. Optimization includes pH control (~5–6) to favor imine bond formation, temperature modulation (60–80°C), and inert atmosphere (N₂/Ar) to prevent oxidation of phenolic groups. Purity is confirmed via TLC and recrystallization from ethanol/water mixtures. Structural validation requires FT-IR (C=N stretch at ~1600–1620 cm⁻¹) and ¹H NMR (characteristic imine proton at δ 8.3–8.5 ppm) .
Q. How can the structural and electronic properties of this compound be characterized to confirm its geometric isomerism (E/Z)?
- Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for determining E-configuration, as seen in analogous Schiff base compounds (e.g., bond angles of C=N–C~120° and dihedral angles between aromatic planes). Computational methods (DFT) can supplement experimental data by calculating optimized geometries and HOMO-LUMO gaps. UV-Vis spectroscopy (λmax ~300–350 nm for π→π* transitions) and NMR coupling constants (J values for trans-configuration) further corroborate isomerism .
Q. What solvent systems and storage conditions ensure the compound’s stability for long-term studies?
- Answer : The compound is prone to hydrolysis in protic solvents (e.g., water) and photodegradation. Store in anhydrous DMSO or DMF at –20°C under dark conditions. Stability assays via HPLC (monitoring degradation peaks at 254 nm) over 30 days are recommended. Antioxidants (e.g., BHT) may be added to mitigate phenolic oxidation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) in structural studies be resolved?
- Answer : Discrepancies between solution-state NMR and solid-state XRD often arise from dynamic effects (e.g., tautomerism) or crystal packing. Use variable-temperature NMR to detect equilibria (e.g., enol-imine vs. keto-amine tautomers). Cross-validate with solid-state ¹³C CP/MAS NMR and SCXRD. For example, in related Schiff bases, XRD revealed planar imine linkages, while NMR indicated minor tautomeric forms in solution .
Q. What experimental designs are suitable for evaluating the environmental fate of this compound in aqueous systems?
- Answer : Follow OECD guidelines for hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light at 290–800 nm). Use LC-MS/MS to quantify degradation products (e.g., chlorophenols). Biodegradation assays with activated sludge (OECD 301F) assess microbial breakdown. For ecotoxicity, conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies .
Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
- Answer : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes) by simulating interactions with active sites (hydrophobic pockets, hydrogen bonds). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. For catalytic applications, DFT calculates charge distribution on the imine nitrogen and phenolic oxygen to predict coordination sites for metal ions .
Q. What strategies mitigate interference from chlorine substituents during mass spectral analysis?
- Answer : Chlorine’s isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1) complicates fragmentation interpretation. Use high-resolution MS (HRMS, Q-TOF) to distinguish isotopic clusters. Derivatization (e.g., acetylation of hydroxyl groups) simplifies spectra by reducing polarity. For ESI-MS, employ negative ion mode to enhance deprotonated molecular ion [M–H]⁻ detection .
Methodological Notes
- Data Contradiction Analysis : Cross-disciplinary validation (e.g., SCXRD + DFT + spectroscopic techniques) is critical for resolving structural ambiguities .
- Environmental Impact Studies : Tiered testing (hydrolysis → photolysis → biodegradation → toxicity) aligns with regulatory frameworks like REACH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
